

# lofepramine pharmacokinetics absorption distribution

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## Compound Focus: Lofepramine Hydrochloride

CAS No.: 26786-32-3

Cat. No.: S533465

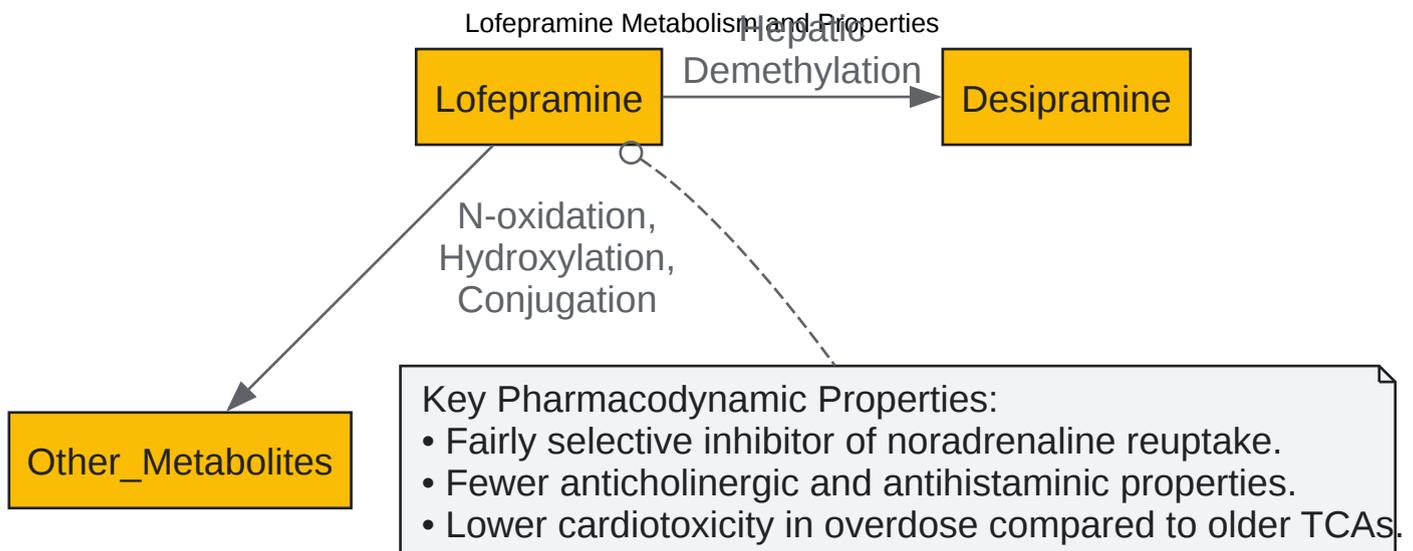
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## Lofepramine Pharmacokinetic Summary

Parameter	Value	Reference / Notes
Bioavailability	N/A	Not found in available literature.
Volume of Distribution	N/A	Not found in available literature.
Plasma Protein Binding	~99%	[1]
Metabolism	Extensive hepatic first-pass metabolism	Primarily to active metabolite desipramine (desmethylimipramine). Other paths include N-oxidation, hydroxylation, and conjugation [1].
Plasma Half-Life	~5 hours	[1]
Route of Elimination	Urine (mainly as metabolites)	[1]
Clearance	N/A	Not found in available literature.

## Metabolic Pathway and Key Characteristics

The primary known metabolic pathway for Lofepramine is its conversion into the active metabolite desipramine. The following diagram illustrates this process and its implications.



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> Lofepramine is metabolized primarily in the liver to its active form, desipramine, and is characterized by a noradrenergic mechanism of action and a favorable safety profile in overdose.

## Information Gaps and Research Limitations

The search results confirm a significant lack of publicly available, detailed pharmacokinetic data on Lofepramine suitable for a researcher-level whitepaper.

- **Missing Quantitative Data:** Foundational parameters such as **bioavailability, volume of distribution, and clearance rates are not reported** in the accessible sources.
- **Lack of Experimental Detail:** The search results do not contain the **detailed methodologies for key experiments**, such as the specific analytical techniques (e.g., HPLC-MS) used to determine plasma concentrations, or the design of dose-proportionality and enzyme phenotyping studies.
- **Source Limitations:** The most detailed information comes from a general overview chapter and a DrugBank entry marked as "Experimental," which lacks most data [1] [2]. Other highly relevant sources, such as a Prescriber's Guide, provide only a summary without technical depth [3].

## Suggestions for Further Research

To build a complete pharmacokinetic profile, you may need to consult more specialized information sources:

- **Primary Literature:** Search for original research articles in pharmacology journals using databases like PubMed or Embase.
- **Regulatory Documents:** Investigate official assessment reports from agencies like the European Medicines Agency (EMA) or the UK's Medicines and Healthcare products Regulatory Agency (MHRA), as these often contain comprehensive, proprietary data.
- **Specialized Pharmacology Databases:** Resources like the *British National Formulary (BNF)* or Springer's *Pharmacology of Psychiatric Therapeutics* may offer more condensed but authoritative data.

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## References

1. Lofepamine - an overview [sciencedirect.com]
2. Lofepamine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Lofepamine - Prescriber's Guide [cambridge.org]

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